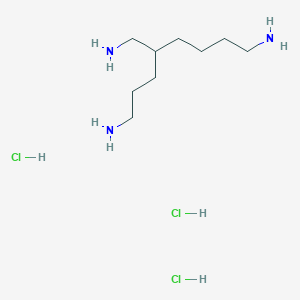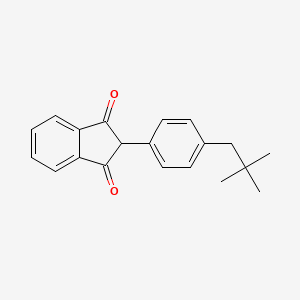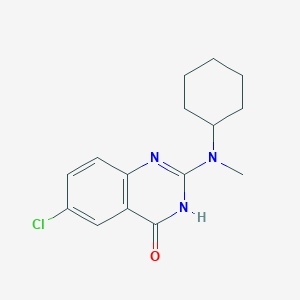
8-Iodo-4-methoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Iodo-4-methoxyquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family It is characterized by the presence of an iodine atom at the 8th position and a methoxy group at the 4th position on the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-4-methoxyquinoline typically involves the iodination of 4-methoxyquinoline. One common method is the Sandmeyer reaction, where 4-methoxyquinoline is first diazotized and then treated with potassium iodide to introduce the iodine atom at the 8th position. The reaction conditions usually involve the use of hydrochloric acid and sodium nitrite at low temperatures to form the diazonium salt, followed by the addition of potassium iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Iodo-4-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: The quinoline ring can undergo reduction to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, and various nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate, chromium trioxide, and hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Major Products:
- Substitution reactions yield various functionalized quinoline derivatives.
- Oxidation reactions produce quinoline N-oxides and other oxidized forms.
- Reduction reactions result in hydrogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-Iodo-4-methoxyquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of other quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 8-Iodo-4-methoxyquinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial DNA replication or protein synthesis. The compound’s anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 8-Hydroxyquinoline
- 8-Bromo-4-methoxyquinoline
- 8-Chloro-4-methoxyquinoline
Comparison:
8-Hydroxyquinoline: Unlike 8-Iodo-4-methoxyquinoline, this compound has a hydroxyl group at the 8th position, which makes it a good chelating agent for metal ions.
8-Bromo-4-methoxyquinoline: This compound has a bromine atom instead of iodine, which may result in different reactivity and biological activity.
8-Chloro-4-methoxyquinoline: The presence of a chlorine atom instead of iodine can also influence the compound’s chemical and biological properties.
Eigenschaften
Molekularformel |
C10H8INO |
|---|---|
Molekulargewicht |
285.08 g/mol |
IUPAC-Name |
8-iodo-4-methoxyquinoline |
InChI |
InChI=1S/C10H8INO/c1-13-9-5-6-12-10-7(9)3-2-4-8(10)11/h2-6H,1H3 |
InChI-Schlüssel |
MPIDPHDYEMNABY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=CC=C(C2=NC=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 1-methyl-5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate](/img/structure/B11838957.png)


![1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B11838964.png)
![tert-Butyl (3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B11838970.png)
![1,4-Dioxaspiro[4.5]decan-8-ol, 8-benzo[b]thien-2-yl-](/img/structure/B11838978.png)

![3-Chloro-6-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B11838994.png)


![7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl 3-methylbutanoate](/img/structure/B11839010.png)

